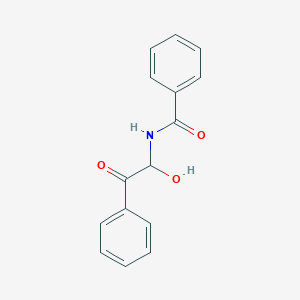
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide”, also known as HOPEB, is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 .
Molecular Structure Analysis
The InChI code for HOPEB is 1S/C15H13NO3/c17-13(11-7-3-1-4-8-11)15(19)16-14(18)12-9-5-2-6-10-12/h1-10,15,19H,(H,16,18) . This indicates that the molecule consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
HOPEB is a solid substance with a molecular weight of 255.27 .Applications De Recherche Scientifique
Microbial Deracemisation
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide has been studied for microbial deracemisation using Cunninghamella echinulata. This process involves selective oxidation and reduction to yield the R-enantiomer of the compound. The optimization of this process was achieved by manipulating pH and employing protease inhibitors (Cardus et al., 2004).
Biological Activity Studies
The compound has been analyzed in various biological activity studies. For instance, derivatives of this benzamide were screened against mycobacterial, bacterial, and fungal strains, exhibiting notable biological activity. These studies also considered the relationship between lipophilicity, chemical structure, and activity (Imramovský et al., 2011).
Bactericidal Activity
Another significant area of study involves its bactericidal properties. Certain derivatives have shown potential as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating concentration-dependent bactericidal effects (Zadrazilova et al., 2015).
Spectroscopic Studies
Spectroscopic and theoretical studies have been conducted to understand the fluorescence effects induced by the Excited-State Intramolecular Proton Transfer (ESIPT) process in derivatives of this compound. These studies provide insights into the compound's behavior under different pH and solvent conditions (Niemczynowicz et al., 2020).
Polymer Synthesis
It has been used in the synthesis of functionalized polymers, such as the preparation of ω-amidopolystyrene and aromatic carboxyl chain-end functionalized polystyrene, contributing to advancements in polymer chemistry (Summers & Quirk, 1998).
Propriétés
IUPAC Name |
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-13(11-7-3-1-4-8-11)15(19)16-14(18)12-9-5-2-6-10-12/h1-10,15,19H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVPVXMVKOSSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2166-87-2 |
Source


|
| Record name | N-(1-HYDROXY-2-OXO-2-PHENYL-ETHYL)-BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

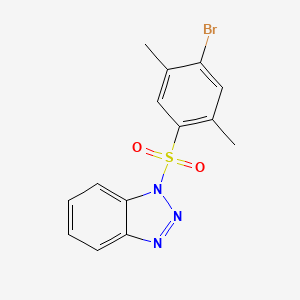
![Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2791162.png)
![ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate](/img/structure/B2791163.png)
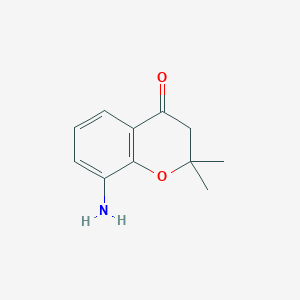
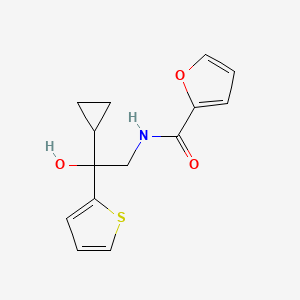
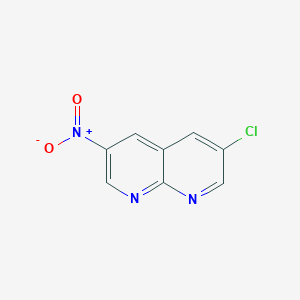
![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

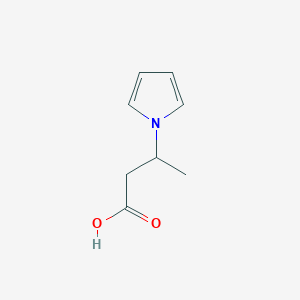



![methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2791179.png)
![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)